molecular formula C18H24ClN3O5S B2800664 Ethyl 4-(4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoyl)piperazine-1-carboxylate CAS No. 838897-56-6

Ethyl 4-(4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoyl)piperazine-1-carboxylate

Cat. No.: B2800664
CAS No.: 838897-56-6
M. Wt: 429.92
InChI Key: WEXNJFLHESWQMU-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoyl)piperazine-1-carboxylate is a piperazine derivative featuring a benzoyl core substituted with a chlorine atom and a pyrrolidinylsulfonyl group. The ethyl carboxylate moiety at the piperazine nitrogen enhances solubility and modulates pharmacokinetic properties.

Properties

IUPAC Name

ethyl 4-(4-chloro-3-pyrrolidin-1-ylsulfonylbenzoyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O5S/c1-2-27-18(24)21-11-9-20(10-12-21)17(23)14-5-6-15(19)16(13-14)28(25,26)22-7-3-4-8-22/h5-6,13H,2-4,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXNJFLHESWQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Piperazine Ring : A six-membered ring containing two nitrogen atoms.
  • Chlorobenzoyl Group : A benzoyl moiety substituted with a chlorine atom.
  • Pyrrolidine Sulfonamide : A pyrrolidine ring attached to a sulfonamide group.

The molecular formula is C17H22ClN3O4SC_{17}H_{22}ClN_{3}O_{4}S, with a molecular weight of approximately 397.89 g/mol.

1. Inhibition of Enzymatic Activity

Research indicates that similar piperazine derivatives have demonstrated the ability to inhibit human acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The binding affinity and inhibition kinetics suggest that these compounds may act as reversible inhibitors at the peripheral anionic site and catalytic sites of AChE .

2. Antimicrobial Properties

Studies on structurally related compounds have shown promising antimicrobial activity against various pathogens. For instance, pyrrole derivatives have been noted for their effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL, indicating potential applications in treating bacterial infections .

3. Anticancer Activity

The compound's structural features are hypothesized to contribute to anticancer properties. Analogous compounds have been evaluated for their cytotoxic effects on cancer cell lines, showing significant activity against various types of cancer cells. The presence of electronegative groups, such as chlorine, has been correlated with enhanced antiproliferative effects .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AChE InhibitionPiperazine derivativesReversible inhibition at anionic sites
AntimicrobialPyrrole derivativesMIC values between 3.12 - 12.5 μg/mL
AnticancerThiazole-integrated analoguesSignificant cytotoxicity in cell lines

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives featuring sulfonamide groups have shown effectiveness against various cancer cell lines. The presence of electron-withdrawing groups, such as chlorine, enhances the anticancer activity by improving the compound's interaction with biological targets.

  • Case Study : A derivative of the compound demonstrated significant cytotoxicity against human cancer cell lines (A375, MCF-7), suggesting that modifications to the sulfonamide group can lead to enhanced therapeutic efficacy .

Anticonvulsant Properties

Research has also highlighted the anticonvulsant potential of related compounds. The incorporation of pyrrolidine and piperazine rings is associated with neuroprotective effects.

  • Case Study : A study evaluated the anticonvulsant activity of pyrrolidine derivatives, revealing that certain modifications resulted in improved protection against seizure models, indicating a potential pathway for developing new anticonvulsants .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profiles of compounds like Ethyl 4-(4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoyl)piperazine-1-carboxylate. Variations in substituents can significantly influence biological activity:

Substituent TypeEffect on Activity
ChlorineIncreases cytotoxicity
Sulfonamide GroupEnhances neuroprotective effects
Piperazine RingImproves binding affinity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoyl Ring

Key Compounds :

5-[4-({4-[4-Chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]-N-[2-(dimethylamino)ethyl]nicotinamide Substituent: Trifluoromethyl (-CF₃) at the 3-position. However, it may reduce solubility compared to sulfonyl groups . Synthesis Yield: 24% via HATU-mediated coupling .

tert-Butyl (S)-4-(2-Chloro-4-(1-phenylethyl)benzoyl)piperazine-1-carboxylate

  • Substituent : 1-Phenylethyl group at the 4-position.
  • Impact : The bulky aromatic substituent introduces steric hindrance, which could limit rotational freedom and alter binding kinetics. The tert-butyl ester improves metabolic stability compared to ethyl esters .
Table 1: Substituent Effects on Benzoyl Ring
Compound Substituent Electronic Effect Solubility (Relative) Synthesis Yield
Target Compound Pyrrolidinylsulfonyl Moderate electron-withdrawing High (polar groups) N/A
Trifluoromethyl Analog -CF₃ Strong electron-withdrawing Low 24%
1-Phenylethyl Analog -CH₂CH(C₆H₅) Steric bulk Moderate N/A

Variations in Piperazine Substituents

Key Compounds :

Ethyl 4-(2-Hydroxy-2-(4-(methylsulfonyl)phenyl)ethyl)piperazine-1-carboxylate

  • Structure : Ethyl chain with hydroxyl and methylsulfonylphenyl groups.
  • Impact : The hydroxyethyl linker increases hydrogen-bonding capacity, improving water solubility. Methylsulfonyl enhances polarity but may reduce membrane permeability .

Ethyl 4-[N-(4-Chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate Structure: Glycyl spacer with dual sulfonamide and chloro-methylphenyl groups. Chlorine and methyl groups enhance lipophilicity .

Table 2: Piperazine Side-Chain Modifications
Compound Side Chain Key Features Potential Application
Target Compound Benzoyl-pyrrolidinylsulfonyl Balanced polarity and bulk Enzyme inhibition
Hydroxyethyl-Sulfonyl Analog -CH₂CH(OH)(C₆H₄-SO₂CH₃) High solubility CNS agents
Sulfonamide-Glycyl Analog -Gly-SO₂N(CH₃)(C₆H₃ClCH₃) Rigid, selective binding Antimicrobials

Ester Group Modifications

Key Compounds :

tert-Butyl 4-(3-(2-Cyclohexylethoxy)benzoyl)piperazine-1-carboxylate

  • Ester Group : tert-Butyl.
  • Impact : Increased steric protection slows ester hydrolysis, prolonging half-life in vivo. Cyclohexylethoxy enhances lipophilicity .

Ethyl 4-(3-(1H-Indol-3-yl)propyl)piperazine-1-carboxylate

  • Ester Group : Ethyl.
  • Impact : Ethyl esters are more labile metabolically but improve solubility. The indole moiety may confer serotonin receptor affinity .
Table 3: Ester Group Influence
Compound Ester Group Metabolic Stability Notable Feature
Target Compound Ethyl Moderate Cost-effective synthesis
tert-Butyl Analog tert-Butyl High Long-acting formulations
Indole-Containing Analog Ethyl Low CNS activity (hypothetical)

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s pyrrolidinylsulfonyl group can be introduced via sulfonylation of a chloro precursor, analogous to methods in .
  • Biological Potential: While direct activity data is unavailable, sulfonyl-piperazine derivatives are frequently associated with kinase inhibition (e.g., VEGF, EGFR) due to their ability to occupy ATP-binding pockets .
  • Optimization Strategies : Replacing the ethyl ester with tert-butyl (as in ) could enhance metabolic stability for in vivo applications.

Q & A

Basic: What are the optimal synthetic protocols for Ethyl 4-(4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoyl)piperazine-1-carboxylate, and how can reaction yields be enhanced?

Methodological Answer:
The synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the benzoyl-piperazine core via nucleophilic acyl substitution, using coupling agents like EDCI or DCC in anhydrous dichloromethane at 0–25°C .
  • Step 2: Sulfonylation of the chlorobenzoyl intermediate with pyrrolidine sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 50–60°C .
  • Step 3: Esterification of the piperazine nitrogen using ethyl chloroformate in THF, maintaining pH 8–9 with NaHCO₃ .

Yield Optimization Strategies:

  • Use high-purity starting materials and inert atmospheres (N₂/Ar) to prevent side reactions.
  • Monitor reaction progress via TLC or HPLC. Purify intermediates via flash chromatography (hexane:ethyl acetate gradients) .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assign peaks to confirm substituent positions (e.g., pyrrolidinylsulfonyl and benzoyl groups). Integration ratios verify stoichiometry .
    • 2D NMR (COSY, HSQC): Resolve complex coupling patterns in the piperazine and pyrrolidine rings .
  • X-ray Crystallography: Determine absolute configuration and torsion angles using SHELXL for refinement .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., ESI-MS in positive ion mode) with <5 ppm error .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action against biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., kinases) to measure real-time binding kinetics (ka/kd) and calculate KD .
  • Competitive Binding Assays: Use fluorescent probes (e.g., ATP-competitive dyes) to quantify inhibition constants (Ki) under varying pH and ionic strengths .
  • Mutagenesis Studies: Modify putative binding residues on the target protein (e.g., catalytic lysine or aspartate) to validate interaction sites .

Advanced: What strategies resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Orthogonal Assays: Compare results from enzymatic assays (e.g., fluorescence-based) with cell-based viability tests (MTT assays) to rule out assay-specific artifacts .
  • Purity Validation: Analyze compound batches via HPLC (≥95% purity) and ICP-MS to exclude metal contaminants affecting activity .
  • Control for Solvent Effects: Test DMSO concentrations (e.g., <0.1% v/v) to ensure solvent does not modulate target interactions .

Advanced: Which computational approaches predict structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Screen derivatives against target crystal structures (PDB IDs) to prioritize substituents with favorable binding energies (ΔG ≤ -8 kcal/mol) .
  • Quantitative SAR (QSAR): Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors to predict IC50 trends .
  • Molecular Dynamics (GROMACS): Simulate ligand-protein stability over 100 ns trajectories; analyze RMSD and binding pocket hydration .

Advanced: How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

Methodological Answer:

  • Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets. Process with SHELXT for structure solution .
  • Refinement: Apply anisotropic displacement parameters and restraint dictionaries for sulfonyl and ester groups in SHELXL .
  • Validation: Check CIF files with PLATON for missed symmetry or electron density outliers (e.g., Rint < 5%, R1 < 0.05) .

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